

# fundamental photophysical properties of Dmac-dps

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## Compound of Interest

Compound Name: Dmac-dps

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An in-depth guide to the fundamental photophysical properties of Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone (**DMAC-DPS**), a prominent blue thermally activated delayed fluorescence (TADF) emitter, is provided below. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed overview of its core characteristics, the experimental methods used for their determination, and the underlying photophysical mechanisms.

## Introduction to DMAC-DPS

**DMAC-DPS** is a highly significant molecule in the field of organic light-emitting diodes (OLEDs).<sup>[1]</sup> It is designed as a donor-acceptor (D-A) type molecule, where the electron-donating moiety is 9,9-dimethyl-9,10-dihydroacridine (DMAC) and the electron-accepting core is diphenylsulfone (DPS).<sup>[1][2][3]</sup> This architecture spatially separates the highest occupied molecular orbital (HOMO), which is localized on the DMAC donor, from the lowest unoccupied molecular orbital (LUMO), which resides on the DPS acceptor.<sup>[1]</sup> This separation is crucial as it leads to a very small energy gap between the lowest singlet ( $S_1$ ) and triplet ( $T_1$ ) excited states ( $\Delta E_{ST}$ ), enabling the process of Thermally Activated Delayed Fluorescence (TADF).<sup>[1][4]</sup> Consequently, **DMAC-DPS** can harvest both singlet and triplet excitons for light emission, leading to high-efficiency blue OLEDs.<sup>[1][5]</sup>

## The Thermally Activated Delayed Fluorescence (TADF) Mechanism

The high efficiency of **DMAC-DPS** in OLEDs stems from its ability to convert non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC).<sup>[4][6]</sup> This is possible due to the small  $\Delta E_{ST}$ , which allows thermal energy at room temperature to drive the transition.

The process, illustrated in the diagram below, can be summarized as follows:

- **Photoexcitation:** The molecule absorbs a photon, promoting an electron from the ground state ( $S_0$ ) to an excited singlet state ( $S_1$ ).
- **Prompt Fluorescence (PF):** The molecule can relax directly from  $S_1$  back to  $S_0$ , emitting a photon rapidly. This is known as prompt fluorescence.
- **Intersystem Crossing (ISC):** Alternatively, the excited singlet state ( $S_1$ ) can convert to an excited triplet state ( $T_1$ ) through intersystem crossing. In conventional fluorescent molecules, these triplet excitons are lost as they cannot easily return to the ground state via light emission.
- **Reverse Intersystem Crossing (RISC):** In TADF molecules like **DMAC-DPS**, the small energy gap allows the triplet excitons in the  $T_1$  state to be converted back to the  $S_1$  state by harvesting ambient thermal energy.<sup>[4]</sup>
- **Delayed Fluorescence (DF):** The repopulated  $S_1$  excitons then radiatively decay back to the  $S_0$  ground state, emitting a photon at the same wavelength as prompt fluorescence, but on a longer timescale. This emission is known as delayed fluorescence.<sup>[4]</sup>

**Caption:** Jablonski diagram illustrating the TADF photophysical process.

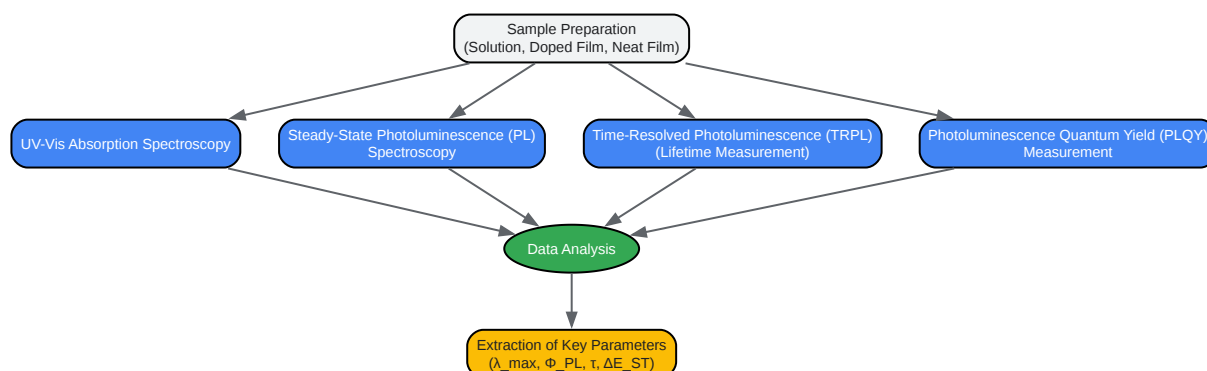
## Quantitative Photophysical Properties

The key photophysical parameters of **DMAC-DPS** are summarized in the table below. These values can vary slightly depending on the measurement conditions, such as the solvent, host material, and temperature.

Property	Symbol	Value	Conditions	Reference(s)
Absorption Maximum	$\lambda_{\text{abs}}$	286 - 288 nm	In Toluene / UV-Vis Spectra	[3][7]
Emission Maximum	$\lambda_{\text{em}}$	465 - 476 nm	In Toluene / Neat Film	[3][4]
Photoluminescence Quantum Yield	$\Phi_{\text{PL}}$	80%	Doped in mCP host	[5]
90%	Doped in DPEPO host	[5]		
Delayed Fluorescence Lifetime	$\tau_{\text{d}}$	~3.0 $\mu\text{s}$	In solid films	[5]
Singlet-Triplet Energy Splitting	$\Delta E_{\text{ST}}$	0.08 eV	-	[4]
Highest Occupied Molecular Orbital (HOMO)	$E_{\text{HOMO}}$	-5.9 eV	-	[3]
Lowest Unoccupied Molecular Orbital (LUMO)	$E_{\text{LUMO}}$	-2.9 eV	-	[3]

## Experimental Protocols

The characterization of the photophysical properties of **DMAC-DPS** involves a series of spectroscopic techniques. A generalized workflow and detailed protocols are described below.



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**Caption:** Experimental workflow for photophysical characterization of **DMAC-DPS**.

## Sample Preparation

- For Solution-Based Measurements: **DMAC-DPS** is dissolved in a suitable organic solvent (e.g., toluene, cyclohexane) to a low concentration (typically  $10^{-5}$  to  $10^{-6}$  M) to avoid aggregation effects. For TADF characterization, the solution is often degassed by bubbling with an inert gas like argon or nitrogen to remove dissolved oxygen, which can quench the triplet states and suppress delayed fluorescence.[8][9]
- For Solid-State Measurements: Samples are prepared either as a thin neat film by vacuum deposition or by co-depositing **DMAC-DPS** as a guest dopant within a host material (e.g., CBP, mCP) onto a substrate like quartz.[9]

## UV-Vis Absorption and Photoluminescence (PL) Spectroscopy

- Objective: To determine the absorption ( $\lambda_{\text{abs}}$ ) and emission ( $\lambda_{\text{em}}$ ) maxima.
- Methodology:
  - A UV-Vis-NIR spectrophotometer is used to measure the absorption spectrum. The prepared sample is placed in a quartz cuvette (for solutions) or mounted directly in the

beam path (for films). A baseline is recorded with a reference (pure solvent or blank substrate).

- A spectrofluorometer or photoluminescence spectrometer (e.g., Edinburgh Instruments FLS1000) is used for emission measurements.[\[10\]](#)
- The sample is excited at a wavelength where it strongly absorbs (e.g., near its  $\lambda_{\text{abs}}$ ).
- The emitted light is collected, passed through a monochromator, and detected by a photomultiplier tube (PMT) to record the emission spectrum.

## Photoluminescence Quantum Yield (PLQY) Measurement

- Objective: To quantify the emission efficiency of the material.
- Methodology (Absolute Method):
  - This measurement requires an integrating sphere accessory for the spectrofluorometer. [\[10\]](#) The sphere collects all emitted and scattered light from the sample.
  - The sample is placed inside the sphere and excited by a monochromatic light source.
  - Two measurements are taken: one with the excitation beam hitting the sample directly, and another with the beam hitting a blank reference area inside the sphere.
  - The PLQY ( $\Phi_{\text{PL}}$ ) is calculated as the ratio of the number of photons emitted by the sample to the number of photons it absorbed.[\[10\]](#) This is determined by integrating the areas of the emission and scattered laser peaks from the spectral data.

## Time-Resolved Photoluminescence (TRPL) Spectroscopy

- Objective: To measure the lifetimes of the prompt ( $\tau_{\text{p}}$ ) and delayed ( $\tau_{\text{d}}$ ) fluorescence components.
- Methodology:

- Techniques like Time-Correlated Single Photon Counting (TCSPC) or Multi-Channel Scaling (MCS) are used.
- The sample is excited with a pulsed laser source (e.g., a picosecond or nanosecond pulsed laser).
- The time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.
- A histogram of these delay times is constructed, which represents the photoluminescence decay curve.
- This decay curve is then fitted with an exponential function (or a sum of exponentials) to extract the lifetimes. For TADF emitters, a bi-exponential decay is often observed, corresponding to the fast prompt fluorescence and the slow delayed fluorescence.[9]

## Determination of the Singlet-Triplet Energy Gap ( $\Delta E_{ST}$ )

- Objective: To calculate the energy difference between the  $S_1$  and  $T_1$  states, a critical parameter for TADF.
- Methodology:
  - The singlet state energy ( $E_{S1}$ ) is estimated from the high-energy onset (the "blue edge") of the prompt fluorescence spectrum measured at room temperature.
  - The triplet state energy ( $E_{T1}$ ) is determined from the high-energy onset of the phosphorescence spectrum.
  - To measure the phosphorescence spectrum, the sample is cooled to a low temperature (typically 77 K) to suppress non-radiative decay and thermal up-conversion (RISC), making the phosphorescence from  $T_1$  to  $S_0$  observable.[10] A time-gated measurement can be used to isolate the long-lived phosphorescence from the short-lived fluorescence.
  - The energy gap is then calculated as:  $\Delta E_{ST} = E_{S1} - E_{T1}$ . [8]

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